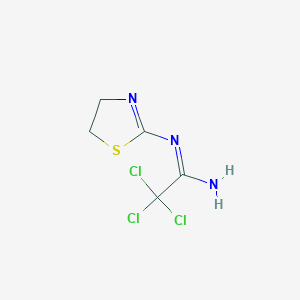
(Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide” is a compound that contains a thiazolidine motif . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .
Synthesis Analysis
Thiazolidine motifs are synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, primary amines, aldehyde, and mercaptoacetic acid were reacted via one-pot multicomponent reaction (MCR) in the presence of BF3 and p-toluenesulfonic acid (PTSA) to form derivatives of thiazolidin-4-one .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The typical dihedral angle between the benzene and thiazolidine rings is about 63.0° .Chemical Reactions Analysis
The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction . It is generally believed that the reaction requires acidic pH and a long reaction time, and that the thiazolidine product is prone to undergo hydrolysis under physiological conditions .Scientific Research Applications
Synthesis and Biological Evaluation
- Thiazolidinedione derivatives have been synthesized and evaluated for their biological activities, including hypoglycemic and hypolipidemic effects. For instance, novel 5-benzylidene-2,4-thiazolidinedione analogs demonstrated significant reductions in blood glucose, cholesterol, and triglyceride levels in a type-2 diabetes model in Sprague–Dawley rats (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Anticancer Potential
- Thiazolidinedione compounds have also been studied for their potential anticancer properties. A novel synthesis and evaluation of a thiazolidinedione derivative showed moderate cytotoxic activity, indicating potential as an anticancer agent (Mabkhot et al., 2019).
Material Science Applications
- In material science, polyzirconoxane synthesized from a one-pot reaction involving a zirconium compound demonstrated good spinnability and led to the development of continuous zirconia fibers, showcasing the versatility of thiazolidinedione-related chemistry in materials applications (Abe et al., 1998).
Anti-Inflammatory and NSAIDs Development
- Research into non-steroidal anti-inflammatory drugs (NSAIDs) has utilized the 4-thiazolidinone core for the rational design of new compounds, highlighting its significance in developing therapies for inflammation-related conditions (Golota et al., 2015).
Antimicrobial and Antifungal Activities
- Thiazolidinedione derivatives have shown antimicrobial and antifungal activities, which is crucial for developing new antibiotics and antifungal agents. For example, thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibited weak to moderate antibacterial and antifungal activities, with some compounds showing specific activity against Gram-positive bacteria (Alhameed et al., 2019).
Future Directions
Future research should focus on developing multifunctional drugs and improving their activity . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .
Mechanism of Action
Target of Action
Thiazolidine derivatives, which this compound is a part of, have been found to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have accessible clinical applications in various biological targets .
Mode of Action
It’s known that thiazolidine derivatives can interact with their targets in a variety of ways, leading to a range of biological responses .
Biochemical Pathways
Thiazolidine derivatives are known to affect a variety of pathways, leading to diverse biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to exhibit a range of biological responses, making them highly prized in medicinal chemistry .
Action Environment
It’s known that the reaction between aliphatic aldehydes and 1,2-aminothiols is fast and efficient at a broad range of ph (ph = 5–9) with millimolar concentrations of the substrates .
Biochemical Analysis
Biochemical Properties
(Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The thiazolidine ring in this compound is known to interact with enzymes such as proteases and oxidoreductases, potentially inhibiting their activity . Additionally, the trichloroacetimidamide group can form stable complexes with metal ions, which may influence the activity of metalloenzymes. These interactions can lead to changes in enzyme kinetics and overall biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and redox-sensitive transcription factors . By modulating the activity of these pathways, this compound can alter gene expression and cellular metabolism. For instance, it may upregulate antioxidant enzymes, thereby enhancing the cell’s ability to manage oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the thiazolidine ring to cysteine residues in proteins, leading to the formation of covalent adducts . This can result in the inhibition of enzyme activity or the alteration of protein function. Additionally, the trichloroacetimidamide group can interact with nucleophilic sites in DNA, potentially leading to changes in gene expression. These molecular interactions highlight the compound’s ability to modulate biochemical pathways at multiple levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under physiological conditions, but it may undergo slow degradation in the presence of light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as increased antioxidant capacity and altered metabolic flux. These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defense and improved metabolic function . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular biomolecules . The compound’s interactions with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters such as organic anion transporters and multidrug resistance proteins, which facilitate its uptake and efflux . Additionally, the compound may bind to plasma proteins, influencing its distribution and accumulation in different tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications or targeting signals . This localization can affect its interactions with biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
2,2,2-trichloro-N'-(4,5-dihydro-1,3-thiazol-2-yl)ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl3N3S/c6-5(7,8)3(9)11-4-10-1-2-12-4/h1-2H2,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQZZCNTSRCZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)N=C(C(Cl)(Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(=N1)/N=C(\C(Cl)(Cl)Cl)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
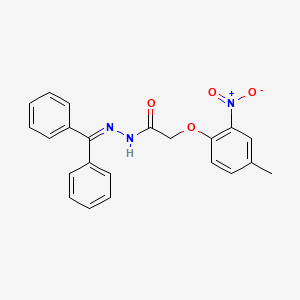
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2422179.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2422181.png)
![ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2422182.png)
![Tert-butyl 4-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2422183.png)
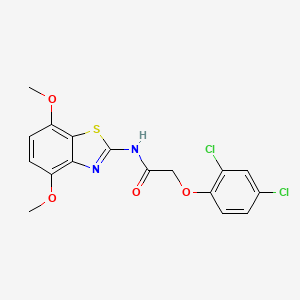
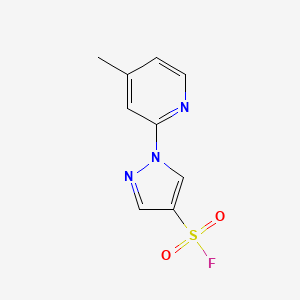
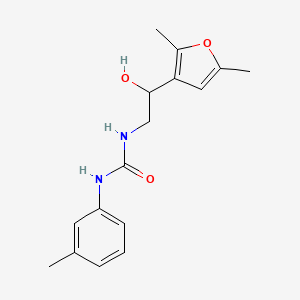

![6-((2-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2422190.png)
![N-(4-(furan-2-yl)thiazol-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2422192.png)
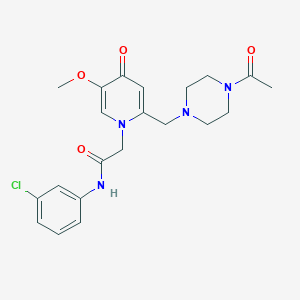

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2422199.png)
